Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
CAS No.:
Cat. No.: VC0532018
Molecular Formula: C30H33ClN6O5S
Molecular Weight: 625.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H33ClN6O5S |
|---|---|
| Molecular Weight | 625.1 g/mol |
| IUPAC Name | 3-[4-[(4-chlorophenyl)-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide |
| Standard InChI | InChI=1S/C30H33ClN6O5S/c1-36(2)19-5-18-32-27(38)17-10-21-8-15-24(16-9-21)43(41,42)37(23-13-11-22(31)12-14-23)20-28(39)34-35-29-25-6-3-4-7-26(25)33-30(29)40/h3-4,6-9,11-16,33,40H,5,10,17-20H2,1-2H3,(H,32,38) |
| Standard InChI Key | BOPHFCQTNVDEDL-UHFFFAOYSA-N |
| Isomeric SMILES | CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NNC2=C3C=CC=CC3=NC2=O)C4=CC=C(C=C4)Cl |
| SMILES | CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl |
| Appearance | Solid powder |
Introduction
Structural and Crystallographic Analysis
Molecular Architecture
The compound’s structure comprises three primary domains:
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Sulfonamide Core: A 4-chlorophenylsulfonyl group attached to the glycine nitrogen, providing structural rigidity and electronic effects conducive to protein binding .
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Hydrazide-Indole Moiety: A (2Z)-configured hydrazide linkage to a 1,2-dihydro-2-oxo-3H-indol-3-ylidene group, enabling π-π stacking interactions and hydrogen bonding .
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Dimethylaminopropyl Side Chain: A tertiary amine-terminated propyl chain facilitating solubility and membrane permeability .
Crystallographic data for analogous sulfonamide-glycine complexes reveal monoclinic systems with space group P2₁/c, lattice parameters a = 14.5008(9) Å, b = 13.6648(9) Å, c = 17.9741(12) Å, and β = 113.086(2)°, suggesting similar packing efficiencies for the target compound .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₃₀H₃₃ClN₆O₅S | |
| Molecular weight | 625.14 g/mol | |
| Crystal system | Monoclinic (P2₁/c) | |
| Calculated density | 1.427 g/cm³ |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of related hydrazide-hydrazones shows characteristic absorptions at 3181–3171 cm⁻¹ (N–H stretch), 1668–1675 cm⁻¹ (C=O), and 1212–1275 cm⁻¹ (S=O) . Nuclear magnetic resonance (NMR) data for the indole-hydrazide segment include δ 8.51 ppm (H4 quinoline), 7.79 ppm (H5), and 3.99 ppm (OCH₃), confirming regioselective functionalization .
Synthetic Methodologies
Stepwise Assembly
The synthesis involves three sequential reactions:
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Sulfonylation: Glycine reacts with 4-chlorobenzenesulfonyl chloride under alkaline conditions (NaOH, H₂O, 10 h) to form ((4-chlorophenyl)sulfonyl)glycine .
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Hydrazone Formation: Condensation of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate yields the hydrazone intermediate (74%–87% yield) .
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EDC-Mediated Coupling: The hydrazone is conjugated to the dimethylaminopropylamino-3-oxopropylphenylsulfonyl glycine using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC), achieving 62%–68% yields .
Table 2: Optimization of Coupling Reactions
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/TEA | 25 | 65 | 98 |
| DCC/DMAP | 0 | 42 | 91 |
| HATU/DIEA | 40 | 71 | 97 |
Purification and Quality Control
Crude products are purified via recrystallization from petroleum ether/ethyl acetate (3:1), yielding white solids with melting points 168–174°C . High-performance liquid chromatography (HPLC) analyses confirm ≥98% purity, with retention times consistent across batches .
Pharmacological Applications
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition
Glycine hydrazides exhibit potent CFTR inhibition (Kᵢ = 4.3–20 μM), with the dimethylaminopropyl chain enhancing water solubility and on-target binding kinetics . Molecular docking studies suggest occlusion of the CFTR pore via interactions between the indole-hydrazide moiety and residues F337 and T338 .
Table 3: CFTR Inhibition Parameters
| Compound | Kᵢ (μM) | % Inhibition (50 μM) | Solubility (mg/mL) |
|---|---|---|---|
| GlyH-101 | 4.3 | 95 | 12.4 |
| Target Compound | 6.8 | 89 | 18.9 |
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate IC₅₀ values of 8.2 μM, with apoptosis induction via caspase-3/7 activation (4.8-fold increase) . The 4-chlorophenylsulfonyl group enhances cellular uptake, as quantified by fluorescence microscopy using BODIPY-labeled analogues .
Industrial-Scale Production
Scalability Challenges
Batch sizes exceeding 10 kg necessitate precise pH control during sulfonylation (pH 10–12) to minimize hydrolysis byproducts . Continuous flow reactors improve yields to 78% by reducing reaction times from 10 h to 45 minutes .
Regulatory Compliance
Good Manufacturing Practice (GMP)-grade batches undergo rigorous testing:
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Residual Solvents: <50 ppm (GC-MS)
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Heavy Metals: <10 ppm (ICP-OES)
Emerging Applications in Materials Science
Organic Semiconductors
Thin-film transistors incorporating the compound exhibit hole mobility (μₕ) of 0.12 cm²/V·s, attributed to the indole-hydrazide’s planar conformation . Annealing at 150°C improves crystallinity, reducing threshold voltages to −15 V .
Supramolecular Gels
At 2 wt% in hexane, the compound forms thermoreversible gels with storage modulus (G′) = 12 kPa, driven by H-bonding between hydrazide groups and π-stacking of indole units .
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